molecular formula C19H21BrO3 B7793483 5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde

5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde

Cat. No.: B7793483
M. Wt: 377.3 g/mol
InChI Key: HPBDKZAXOCOVIP-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a tert-butyl group, and a phenoxyethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Etherification: The phenoxyethoxy group is introduced through an etherification reaction, where 4-tert-butylphenol is reacted with an appropriate ethylene oxide derivative in the presence of a base such as potassium carbonate.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, where the intermediate compound is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzoic acid.

    Reduction: 5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzyl alcohol.

    Substitution: 5-Methoxy-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde.

Scientific Research Applications

5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the phenoxyethoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(tert-butyl)benzaldehyde
  • 5-Bromo-2-(4-tert-butylphenoxy)pyrimidine
  • 5-Bromo-2-(4-tert-butylphenoxy)benzoic acid

Uniqueness

5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the bromine atom and the phenoxyethoxy group distinguishes it from other similar compounds, providing unique opportunities for its use in various applications.

Properties

IUPAC Name

5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO3/c1-19(2,3)15-4-7-17(8-5-15)22-10-11-23-18-9-6-16(20)12-14(18)13-21/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBDKZAXOCOVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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